p-Butoxybenzylidene p-butylaniline

Overview

Description

The compound of interest, p-Butoxybenzylidene p-butylaniline (BBBA), is a liquid crystalline material that has been extensively studied due to its interesting phase behavior and molecular properties. Research has focused on its orientational order parameters, phase transitions, dielectric properties, molecular alignment, and conformational changes across different phases .

Synthesis Analysis

The synthesis of BBBA and its derivatives is

Scientific Research Applications

1. Molecular Alignment in Nematic Phase

Research indicates that BBBA exhibits unique molecular alignment in its nematic phase. This alignment has been explored through dielectric constant measurements, revealing distinct phases within BBBA. The influence of electric and magnetic fields on this alignment has also been studied, contributing to a deeper understanding of its molecular behavior in different conditions (Rao, Choudary, & Venkatacharyulu, 1986).

2. Dielectric Studies Across Phases

BBBA's dielectric properties vary across its isotropic, nematic, smectic A, and smectic B phases. Notably, a new transition within the nematic phase has been reported, expanding the understanding of its phase behavior. These studies also involve determining parameters like molar susceptibility anisotropy (Rao & Murty, 1985).

3. X-Ray Diffraction and Optical Studies

X-ray diffraction studies and refractive index measurements have been performed on BBBA, revealing its possession of multiple smectic phases and nematic phases. These studies help in determining orientational order parameters, providing insights into its structural and optical properties (Mandal, Mitra, Paul, & Paul, 1987).

4. Phase Behavior Investigations

Research has also focused on the phase behavior of BBBA, utilizing techniques like high precision density measurements and differential scanning calorimetry. Contradicting earlier assumptions, findings suggest that BBBA does not exhibit a nematic/nematic phase transition, highlighting the complexity and unique properties of this compound (Hiltrop, 2013).

5. Liquid Crystalline Properties and Synthesis

Studies on the synthesis and liquid crystalline properties of compounds related to BBBA, like Schiff base type mesogens, have been conducted. These studies explore thermal behavior, liquid crystallinity, and the effects of various substituents on these properties, contributing to the broader understanding of liquid crystalline materials (Jin, Kim, Shin, Chung, & Jo, 1990).

Mechanism of Action

Target of Action

p-Butoxybenzylidene p-butylaniline is a complex organic compound with the molecular formula C21H27NO

Mode of Action

It’s known that the compound exhibits different phases under varying conditions .

Result of Action

The ultrasonic velocity in the SG(SH), SB, SA, NC, NO and isotropic liquid phases of this compound has been measured as a function of temperature . A transition in the nematic phase seems to indicate the existence of an ordinary nematic and a cybotactic nematic phase .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The compound exhibits mesophase-mesophase and mesophase-isotropic transitions at temperatures which are accurate to within 0.1 °C in heating and cooling cycles .

properties

IUPAC Name |

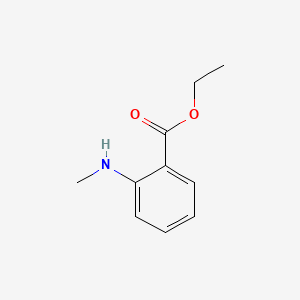

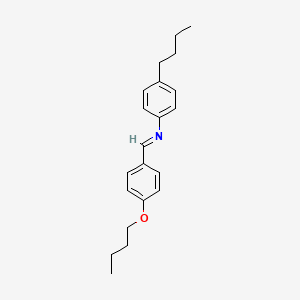

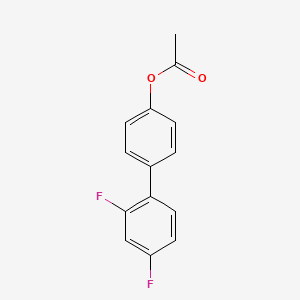

1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGDRAPRLSSSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29743-09-7 | |

| Record name | p-Butoxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1329775.png)